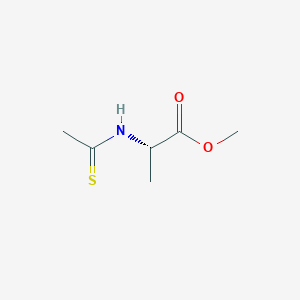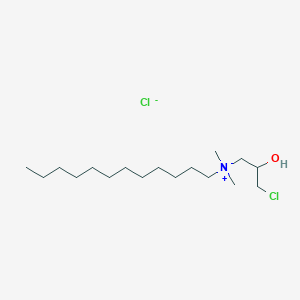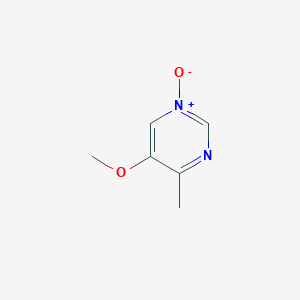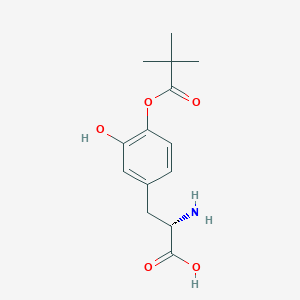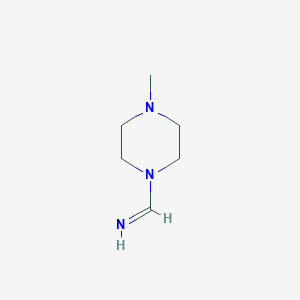
(4-Methylpiperazin-1-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)methanimine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various other compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Methylpiperazin-1-yl)methanimine is not well understood. However, studies have suggested that this compound may act as a chelating agent, binding to metal ions and preventing them from interacting with other molecules in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Methylpiperazin-1-yl)methanimine have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and may also have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Methylpiperazin-1-yl)methanimine in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving (4-Methylpiperazin-1-yl)methanimine. One area of interest is in the development of new pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, and further research may uncover new potential applications. Another area of interest is in the study of the compound's mechanism of action. Understanding how this compound interacts with other molecules in the body may lead to new insights into the treatment of various diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of (4-Methylpiperazin-1-yl)methanimine.
Méthodes De Synthèse
The synthesis of (4-Methylpiperazin-1-yl)methanimine is a relatively simple process that involves the reaction of 4-methylpiperazine with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.
Applications De Recherche Scientifique
(4-Methylpiperazin-1-yl)methanimine has a wide range of potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Propriétés
Numéro CAS |
116833-32-0 |
|---|---|
Nom du produit |
(4-Methylpiperazin-1-yl)methanimine |
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C6H13N3/c1-8-2-4-9(6-7)5-3-8/h6-7H,2-5H2,1H3 |
Clé InChI |
KSEJXVVKPWJDOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C=N |
SMILES canonique |
CN1CCN(CC1)C=N |
Synonymes |
Piperazine, 1-(iminomethyl)-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



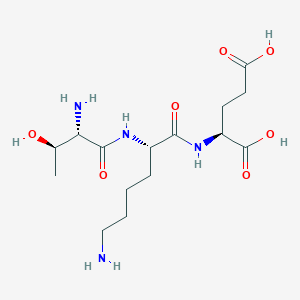
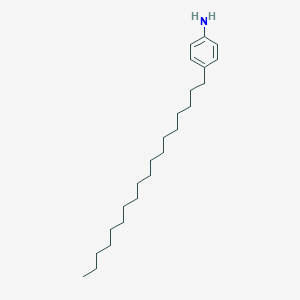

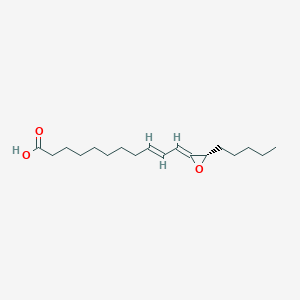
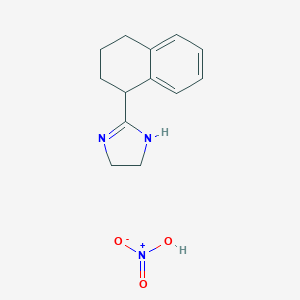
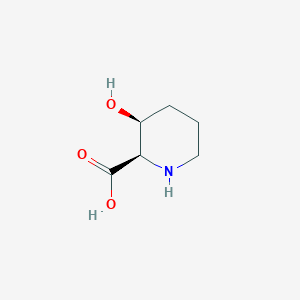
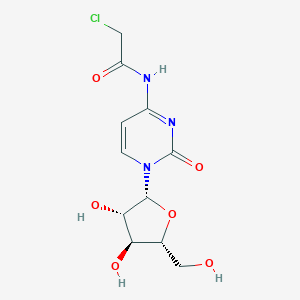
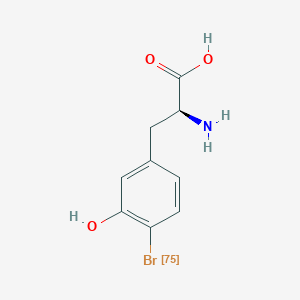
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)

